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Compound of Interest

Compound Name: H-Thr(Me)-OH

Cat. No.: B1299812 Get Quote

For researchers, scientists, and professionals in drug development, H-Thr(Me)-OH, also known

as O-Methyl-L-threonine, is a valuable non-canonical amino acid. Its incorporation into peptides

can significantly enhance their pharmacological properties, primarily by increasing enzymatic

stability and bioavailability. This technical guide provides an in-depth overview of its commercial

availability, synthesis, analytical data, and application in peptide chemistry.

Commercial Availability
H-Thr(Me)-OH is available from several commercial chemical suppliers catering to the

research and pharmaceutical industries. The table below summarizes key information from

some of these suppliers.

Supplier Catalog Number Purity
Additional
Information

MedChemExpress HY-W008464 >98% Provided as a solid.[1]

Aapptec AHT131 Not specified
Also known as O-

Methyl-L-threonine.[2]

Carbolution CC10198 98% -
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While direct, detailed protocols for the synthesis of H-Thr(Me)-OH are not extensively

published in readily accessible literature, a plausible and effective method involves the

selective O-methylation of a suitably protected L-threonine derivative, followed by deprotection.

A general two-step procedure is outlined below.

Experimental Protocol: Synthesis of H-Thr(Me)-OH
Step 1: N-protection of L-threonine

Dissolve L-threonine in a suitable solvent system, such as a mixture of dioxane and water.

Add a base, for example, sodium hydroxide, to adjust the pH to approximately 9-10.

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the stirred

solution at room temperature.

Maintain the pH at 9-10 by the addition of aqueous sodium hydroxide.

After the reaction is complete (monitored by TLC), acidify the reaction mixture with a mild

acid like citric acid to pH 3-4.

Extract the product, Boc-L-threonine, with an organic solvent such as ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the N-protected amino acid.

Step 2: O-methylation of Boc-L-threonine and Deprotection

Dissolve Boc-L-threonine in a polar aprotic solvent like anhydrous tetrahydrofuran (THF).

Cool the solution in an ice bath and add a strong base, such as sodium hydride, portion-

wise.

Allow the mixture to stir at 0°C for 30 minutes.

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

Let the reaction warm to room temperature and stir overnight.
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Quench the reaction carefully with water and remove the THF under reduced pressure.

Extract the O-methylated product with an organic solvent.

To deprotect the Boc group, dissolve the crude product in a solution of trifluoroacetic acid

(TFA) in dichloromethane (DCM).

Stir the solution at room temperature for 1-2 hours.

Concentrate the solution under reduced pressure to remove the TFA and DCM.

The resulting crude H-Thr(Me)-OH can be purified by recrystallization or ion-exchange

chromatography.

Synthesis of H-Thr(Me)-OH
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Figure 1: Synthetic workflow for H-Thr(Me)-OH.

Physicochemical and Spectroscopic Data
The following tables summarize the expected physicochemical and spectroscopic data for H-
Thr(Me)-OH.

Table 1: Physicochemical Properties
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Property Value

Molecular Formula C₅H₁₁NO₃

Molecular Weight 133.15 g/mol

CAS Number 4144-02-9

Appearance White to off-white solid

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

α-H ~3.6 - 3.8 d ~4-5

β-H ~4.0 - 4.2 dq ~4-5 (d), ~6-7 (q)

γ-CH₃ ~1.2 - 1.4 d ~6-7

O-CH₃ ~3.3 - 3.5 s -

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

Carbon Chemical Shift (ppm)

C=O ~173 - 175

Cα ~60 - 62

Cβ ~75 - 77

Cγ ~18 - 20

O-CH₃ ~58 - 60

Mass Spectrometry
The electron ionization mass spectrum of H-Thr(Me)-OH is expected to show a molecular ion

peak and characteristic fragmentation patterns.
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Predicted Mass Spectrum Fragmentation of H-Thr(Me)-OH

[M]⁺˙
m/z = 133

[M-COOH]⁺
m/z = 88

- COOH

[M-CH(OCH₃)CH₃]⁺
m/z = 58- CH(OCH₃)CH₃

Click to download full resolution via product page

Figure 2: Key fragmentations of H-Thr(Me)-OH.

Incorporation into Peptides via Solid-Phase Peptide
Synthesis (SPPS)
H-Thr(Me)-OH can be incorporated into peptide sequences using standard Fmoc-based solid-

phase peptide synthesis protocols. Due to the potential for steric hindrance from the O-methyl

group, optimized coupling conditions may be required.

Experimental Protocol: SPPS Incorporation of Fmoc-
Thr(Me)-OH

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides)

in N,N-dimethylformamide (DMF).

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc

protecting group from the growing peptide chain.

Amino Acid Coupling:

In a separate vessel, dissolve Fmoc-Thr(Me)-OH (3-5 equivalents), a coupling reagent

such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10

equivalents) in DMF.

Allow the mixture to pre-activate for a few minutes.
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Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the

desired sequence.

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a

cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide

from the resin and remove side-chain protecting groups.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).
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SPPS Workflow for H-Thr(Me)-OH Incorporation
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Figure 3: SPPS workflow for peptide synthesis.

Impact on Peptide Properties
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The primary motivation for incorporating H-Thr(Me)-OH into a peptide sequence is to enhance

its stability against enzymatic degradation. The methyl group on the side-chain hydroxyl can

sterically hinder the approach of proteases that would otherwise cleave the peptide bond

adjacent to the threonine residue.

Experimental Protocol: Enzymatic Stability Assay
Peptide Incubation: Dissolve the peptide (with and without the Thr(Me) modification) in a

relevant biological matrix, such as human serum or a specific protease solution (e.g., trypsin,

chymotrypsin) in a suitable buffer.

Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8,

24 hours), take an aliquot of the reaction mixture.

Protein Precipitation: Quench the enzymatic reaction and precipitate proteins by adding a

cold organic solvent like acetonitrile containing a small amount of TFA.

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or

LC-MS.

Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate

the peptide's half-life (t₁/₂) in the respective medium.

Table 4: Illustrative Comparative Stability of a Model Peptide

Peptide Sequence Half-life in Human Serum (hours)

Ac-Gly-Ala-Thr-Phe-Gly-NH₂ 2.5

Ac-Gly-Ala-Thr(Me)-Phe-Gly-NH₂ > 24

Note: The data in this table is illustrative and based on the generally observed trend of

increased stability with O-methylation.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1299812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H-Thr(Me)-OH is a readily available and valuable tool for medicinal chemists and peptide

scientists. Its incorporation into peptide-based drug candidates can significantly improve their

metabolic stability, a critical factor for enhancing therapeutic efficacy. The synthetic and

analytical protocols outlined in this guide provide a framework for the effective utilization of this

non-canonical amino acid in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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